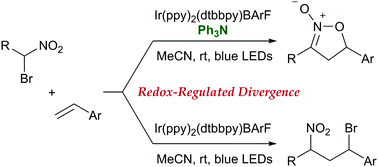Redox-regulated divergence in photocatalytic addition of α-nitro alkyl radicals to styrenes†
Chemical Communications Pub Date: 2020-08-04 DOI: 10.1039/D0CC04821F
Abstract
A divergent photocatalytic system for the reaction of α-bromo nitroalkanes with styrene derivatives is established, wherein the generation of the persistent nitroxyl radical as a junctional intermediate and suitable tuning of the redox ability of the system constitute the crucial elements for achieving rigorous control over the possible reaction pathways.

Recommended Literature
- [1] Conversion of multiple analyte cation types to a single analyte anion type via ion/ion charge inversion†
- [2] Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS)2 coordination polymers†
- [3] Synthesis and properties of novel ammonium-based room-temperature gemini ionic liquids†
- [4] A new mechanism for the Favorskii rearrangement†
- [5] Single-step synthesis and catalytic activity of structure-controlled nickel sulfide nanoparticles
- [6] Back cover
- [7] Copper-assisted azide–alkyne cycloaddition chemistry as a tool for the production of emissive boron difluoride 3-cyanoformazanates†
- [8] Back cover
- [9] Mechanisms for the formation of secondary organic aerosol components from the gas-phase ozonolysis of α-pinene†
- [10] Synthesis of a class of 5-((5-(pyrrol-2-yl-methylene)-pyrrol-2-yl)methylene)furan-2-ones and the formation of a furanone dipyrrin imino ether†










